molecular formula C13H20N2O B13640426 2-(Aminomethyl)-N-((R)-1-phenylethyl)butanamide

2-(Aminomethyl)-N-((R)-1-phenylethyl)butanamide

Cat. No.: B13640426
M. Wt: 220.31 g/mol
InChI Key: GQUDXODUSLUDIX-NFJWQWPMSA-N
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Description

2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an aminomethyl group and a phenylethyl group attached to a butanamide backbone. The presence of the chiral center makes it an interesting subject for asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide typically involves the reaction of a suitable amine with a butanamide derivative. One common method is the resolution of racemic 2-amino butyramide with L-(+)-tartaric acid in alcoholic solvents like methanol, isopropanol, or ethanol . This process yields the desired chiral compound with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale resolution techniques and the use of specific catalysts to ensure high yield and purity. The use of inorganic bases such as potassium carbonate or hydroxide, and organic bases like triethylamine, in suitable solvents, is common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines or alcohols .

Scientific Research Applications

2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The phenylethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminomethyl indolines
  • 2-Aminomethyl pyrrolidines
  • 2-Methyl-2-butanol

Uniqueness

2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide stands out due to its unique combination of functional groups and chiral center, which provide distinct reactivity and selectivity in various chemical reactions .

This compound’s versatility and unique properties make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-(aminomethyl)-N-[(1R)-1-phenylethyl]butanamide

InChI

InChI=1S/C13H20N2O/c1-3-11(9-14)13(16)15-10(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9,14H2,1-2H3,(H,15,16)/t10-,11?/m1/s1

InChI Key

GQUDXODUSLUDIX-NFJWQWPMSA-N

Isomeric SMILES

CCC(CN)C(=O)N[C@H](C)C1=CC=CC=C1

Canonical SMILES

CCC(CN)C(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

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